molecular formula C23H20N2O6 B11624412 3-Hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(5-methyl-2-furoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

3-Hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(5-methyl-2-furoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11624412
M. Wt: 420.4 g/mol
InChI Key: IWCNGSLXDYOUAQ-UHFFFAOYSA-N
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Description

This complex molecule is a natural product with a fascinating structure. It combines elements from various classes of organic compounds, making it intriguing for both chemists and biologists. The compound’s full name reflects its substituents and functional groups, but let’s break it down:

    3-Hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(5-methyl-2-furoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one: is a polyphenolic alkaloid.

  • It contains a pyrrolone ring, a furan ring, and a pyridine ring, all intricately connected.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps due to its complex structure. While there isn’t a single standard method, here’s a general outline:

    Isolation from Natural Sources: It can be extracted from certain plants or fungi.

    Total Synthesis: Organic chemists have developed multi-step synthetic routes to create it in the lab. These involve cyclization reactions, functional group manipulations, and protecting group strategies.

Industrial Production: Industrial-scale production is limited due to the compound’s complexity. research continues to optimize synthetic methods for scalability.

Chemical Reactions Analysis

Reactions:

    Oxidation: The phenolic hydroxyl groups are susceptible to oxidation.

    Reduction: The pyrrolone ring can undergo reduction.

    Substitution: The pyridine ring allows for substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., alkyl halides) for pyridine substitution.

Major Products:
  • Oxidation: Quinone derivatives.
  • Reduction: Reduced pyrrolone derivatives.
  • Substitution: Alkylated or arylated pyridine derivatives.

Scientific Research Applications

This compound has diverse applications:

    Medicine: It exhibits antioxidant, anti-inflammatory, and antitumor properties.

    Chemistry: It serves as a synthetic target for organic chemists.

    Biology: Researchers study its effects on cellular pathways and gene expression.

Mechanism of Action

The compound’s precise mechanism isn’t fully elucidated, but it likely interacts with cellular receptors, enzymes, or signaling pathways. Further research is needed to understand its mode of action.

Comparison with Similar Compounds

While unique, it shares features with other polyphenolic alkaloids:

    Curcumin: Also derived from plants, curcumin has similar antioxidant properties.

    Resveratrol: Found in red wine, resveratrol shares some structural motifs.

: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)

Properties

Molecular Formula

C23H20N2O6

Molecular Weight

420.4 g/mol

IUPAC Name

4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H20N2O6/c1-13-5-8-17(31-13)21(27)19-20(15-6-7-16(26)18(10-15)30-2)25(23(29)22(19)28)12-14-4-3-9-24-11-14/h3-11,20,26,28H,12H2,1-2H3

InChI Key

IWCNGSLXDYOUAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C=C3)O)OC)CC4=CN=CC=C4)O

Origin of Product

United States

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